

Spectroscopic Profile of Ethyl Phenethyl Ether: A Technical Guide

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Compound of Interest

Compound Name: Ethyl phenethyl ether

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This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl phenethyl ether**, a key aromatic compound relevant in various fields of chemical research and development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a critical resource for the identification, characterization, and quality control of this compound.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **ethyl phenethyl ether**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.28	m	-	2H	Ar-H
7.22	m	-	3H	Ar-H
3.63	t	7.5	2H	-O-CH ₂ -CH ₂ -Ph
3.50	q	7.5	2H	-O-CH ₂ -CH ₃
2.90	t	7.5	2H	-O-CH ₂ -CH ₂ -Ph
1.20	t	7.5	3H	-O-CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
139.0	Quaternary Ar-C
128.9	Ar-CH
128.3	Ar-CH
126.1	Ar-CH
71.6	-O-CH ₂ -CH ₂ -Ph
66.2	-O-CH ₂ -CH ₃
36.4	-O-CH ₂ -CH ₂ -Ph
15.2	-O-CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: Mass Spectrometry Data

m/z	Interpretation
150	[M] ⁺ (Molecular Ion)
105	[M - C ₂ H ₅ O] ⁺ or [C ₆ H ₅ CH ₂ CH ₂] ⁺

Ionization Method: Electron Ionization (EI)[\[1\]](#)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Interpretation
~3080-3030	C-H stretch (aromatic)
~2970-2850	C-H stretch (aliphatic)
~1600, ~1495, ~1450	C=C stretch (aromatic ring)
~1115	C-O-C stretch (ether)
~750, ~700	C-H bend (aromatic, monosubstituted)

Note: The IR data is based on typical values for similar aromatic ethers and requires experimental verification for **ethyl phenethyl ether**.

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques. The following provides an overview of the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **ethyl phenethyl ether** in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the solvent peak is typically used as a reference. Standard pulse sequences are utilized for data acquisition.[\[1\]](#)

Infrared (IR) Spectroscopy

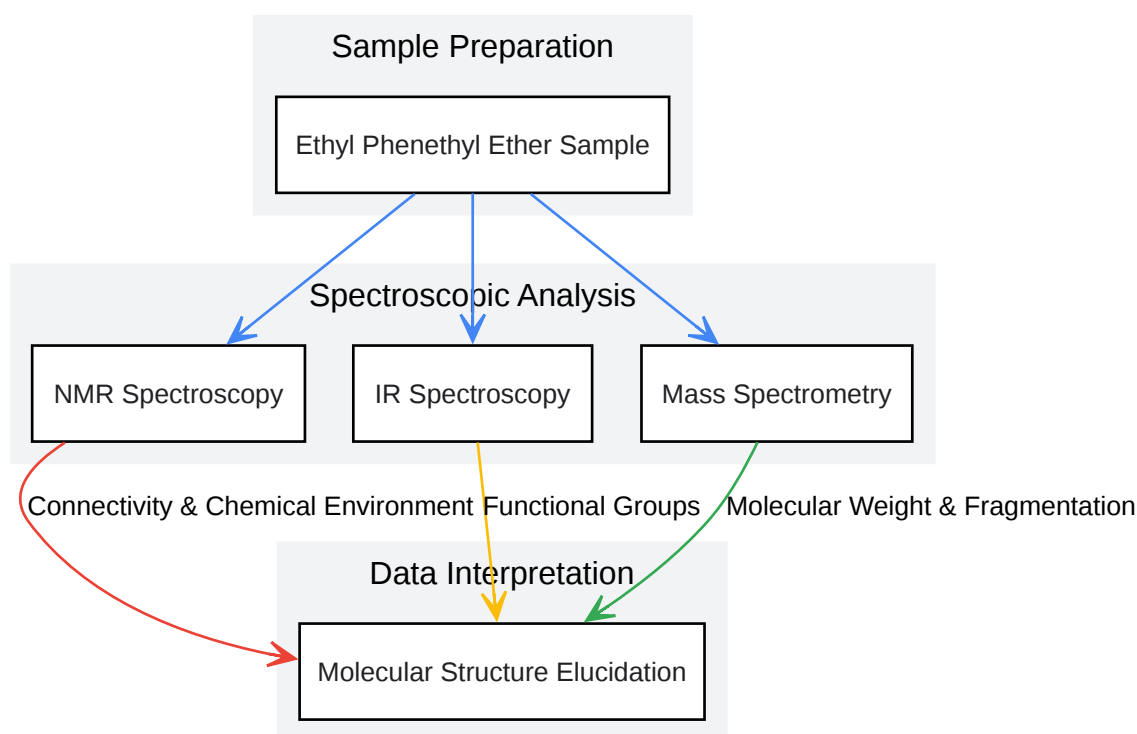
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the analysis is performed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}). A background spectrum is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.^[1]

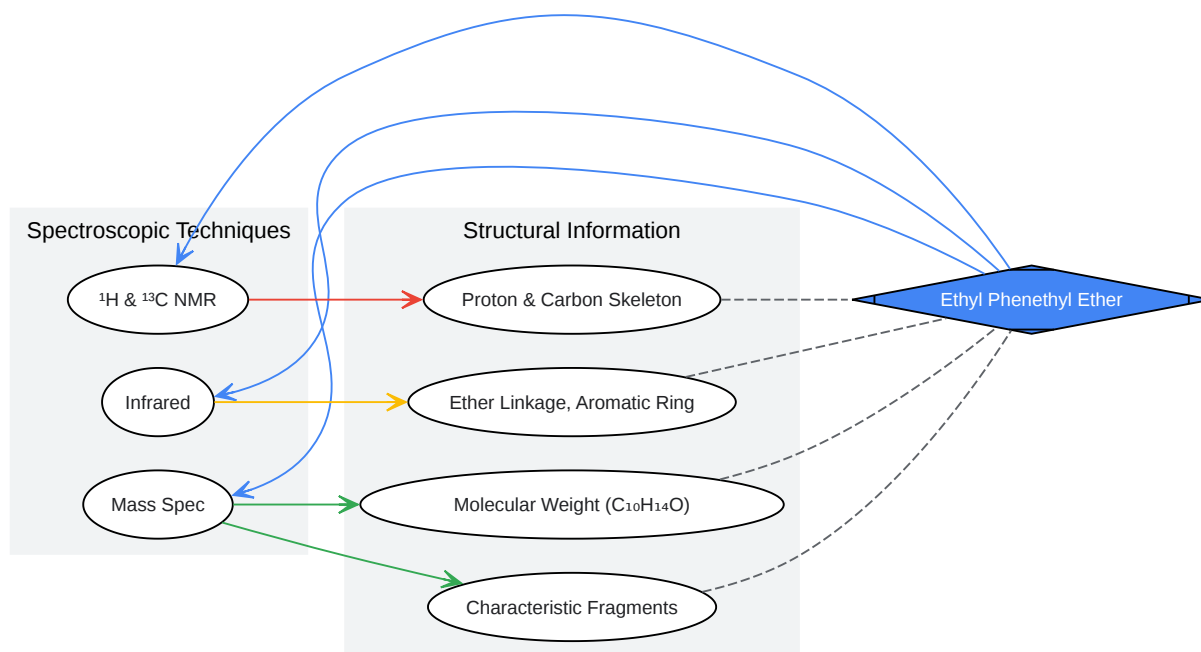
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a generalized workflow for spectroscopic analysis.



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Caption: A simplified workflow for the spectroscopic analysis of a chemical compound.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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References

- 1. pubs.acs.org [pubs.acs.org]

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